![molecular formula C23H22N4O2S3 B2917673 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1040652-02-5](/img/no-structure.png)

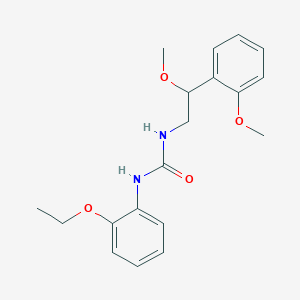

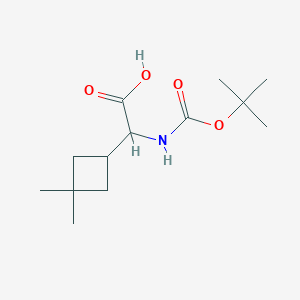

2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S3 and its molecular weight is 482.64. The purity is usually 95%.

BenchChem offers high-quality 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Derivative Formation

Research in organic chemistry has explored the synthesis and reactions involving structurally similar thiazolo[4,5-d]pyrimidin-5-yl derivatives. These studies often aim at developing new synthetic pathways and understanding the chemical behavior of such compounds. For instance, one study detailed the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to various thiazolo and triazolo pyrimidin derivatives, demonstrating the versatility of these frameworks in organic synthesis (Britsun et al., 2006).

Antimicrobial and Antitumor Activity

Some derivatives related to the chemical structure of interest have been studied for their potential antimicrobial and antitumor activities. Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising antimicrobial activity against various bacteria and fungal strains (El Azab & Abdel-Hafez, 2015). Similarly, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and displayed potent anticancer activity on several human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Insecticidal Properties

Research has also delved into the insecticidal properties of compounds with similar backbones. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm revealed the potential of these compounds in agricultural applications (Fadda et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-4-phenylbutan-1-ol, which is synthesized from benzaldehyde and 2-amino-4-phenylbutan-1-one. The second intermediate is 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. These two intermediates are then coupled using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide.", "Starting Materials": [ "Benzaldehyde", "2-amino-4-phenylbutan-1-one", "2-aminothiophenol", "Ethyl acetoacetate", "N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of 2-amino-4-phenylbutan-1-ol from benzaldehyde and 2-amino-4-phenylbutan-1-one", "Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol from 2-aminothiophenol and ethyl acetoacetate", "Coupling of the two intermediates using EDC and NHS to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide" ] } | |

CAS番号 |

1040652-02-5 |

製品名 |

2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide |

分子式 |

C23H22N4O2S3 |

分子量 |

482.64 |

IUPAC名 |

2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |

InChI |

InChI=1S/C23H22N4O2S3/c1-15(12-13-16-8-4-2-5-9-16)24-18(28)14-31-22-25-20-19(21(29)26-22)32-23(30)27(20)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,24,28)(H,25,26,29) |

InChIキー |

FLPAEUDFSCVEBH-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)

![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)

![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)